N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring, a thiophene moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, thiophene-2-carboxylic acid, and piperidine.
Step 1 Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Formation of N-(3-chlorophenyl)piperidine-1-carboxamide: 3-chloroaniline is reacted with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)piperidine-1-carboxamide.
Step 3 Coupling Reaction: The final step involves coupling N-(3-chlorophenyl)piperidine-1-carboxamide with thiophene-2-carbonyl chloride in the presence of a base like pyridine to yield N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives such as:
Uniqueness
- Structural Features : The combination of a chlorophenyl group, a thiophene moiety, and a piperidine ring is unique and imparts specific chemical and physical properties.
- Reactivity : The presence of different functional groups allows for a wide range of chemical reactions, making it versatile for various applications.
- Applications : Its potential use in multiple fields, from medicinal chemistry to material science, highlights its versatility compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-6-4-7-14(12-13)20(16(21)15-8-5-11-23-15)17(22)19-9-2-1-3-10-19/h4-8,11-12H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQFNNBFXZCPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.